LY 235959

描述

LY 235959 is a compound known for its significant role in medicinal chemistry. It is a selective and competitive N-methyl-D-aspartate receptor antagonist, which has shown potential in preventing synaptic toxicity induced by amyloid-β in mice . This compound is part of the broader class of phosphonates, which are known for their ability to mimic phosphate groups in various biochemical applications .

科学研究应用

Neuroscience Research

LY 235959 has been extensively studied for its role in modulating excitatory neurotransmission. It has shown potential in enhancing the anticonvulsant effects of traditional antiepileptic drugs, making it a candidate for epilepsy treatment. Research indicates that it can also attenuate morphine tolerance, suggesting implications for pain relief strategies involving opioids .

Pain Management

The compound has demonstrated efficacy in pain modulation. In studies involving morphine-tolerant mice, this compound enhanced the analgesic effects of morphine, indicating its potential use in chronic pain management .

Addiction Studies

Research has explored this compound's effects on drug addiction, particularly methamphetamine-induced behavioral sensitization. Doses of this compound were found to disrupt the development phase of this sensitization through the PP2A/B - AKT signaling cascade in the dorsal striatum of C57/BL6 mice .

Cardiovascular Studies

Studies have shown that microinjection of this compound into specific brain regions can influence cardiovascular responses during stress, highlighting its role in autonomic regulation .

Case Study: Enhancing Antiepileptic Drug Efficacy

A study evaluated the interaction between this compound and various antiepileptic drugs against maximal electroshock-induced convulsions in mice. The results indicated that this compound significantly potentiated the anticonvulsant action of carbamazepine and phenobarbital without adverse effects on long-term memory .

Case Study: Pain Modulation

In an experiment assessing this compound's impact on morphine's analgesic effects, researchers found that it enhanced both analgesic and hypothermic actions in both morphine-naive and morphine-tolerant mice. This suggests that this compound may be beneficial for improving opioid efficacy in pain management .

作用机制

Target of Action

LY 235959 is primarily targeted at the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a competitive antagonist at the NMDA receptor . This means it binds to the same site on the receptor as the natural ligand (in this case, glutamate), but without activating the receptor. Instead, it blocks the receptor and prevents it from being activated by glutamate .

Biochemical Pathways

The antagonistic action of this compound on the NMDA receptor affects the glutamatergic neurotransmission pathway. By blocking the NMDA receptor, this compound inhibits the flow of ions through the channel, thereby modulating the excitatory synaptic transmission in the central nervous system .

Result of Action

This compound has been found to have analgesic and neuroprotective effects . It also causes hypothermia in animal models . Furthermore, it has been shown to reduce the development of tolerance to morphine and alter the reinforcing effects of cocaine .

生化分析

Biochemical Properties

LY 235959 functions as a competitive antagonist at the NMDA receptor, a type of glutamate receptor in the brain. By binding to the NMDA receptor, this compound inhibits the action of glutamate, the primary excitatory neurotransmitter in the central nervous system . This inhibition can modulate synaptic plasticity and neurotransmission, which are critical for learning and memory processes. The compound interacts with various enzymes and proteins involved in neurotransmission, including the NMDA receptor subunits .

Cellular Effects

This compound has been shown to exert significant effects on various cell types, particularly neurons. It influences cell signaling pathways by blocking NMDA receptor-mediated calcium influx, which can affect downstream signaling cascades . This blockade can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. In animal models, this compound has demonstrated neuroprotective effects, reducing neuronal damage in conditions such as ischemia and neurodegenerative diseases .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the NMDA receptor, specifically at the glutamate binding site. This competitive inhibition prevents the activation of the receptor by glutamate, thereby reducing calcium influx into the neuron . This reduction in calcium influx can inhibit excitotoxicity, a process that leads to neuronal damage and death. Additionally, this compound can modulate the activity of other neurotransmitter systems, such as the dopaminergic and serotonergic systems, by altering NMDA receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its efficacy can diminish with prolonged exposure due to potential degradation . Long-term studies have shown that this compound can maintain its neuroprotective effects over extended periods, although the degree of protection may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to provide neuroprotection and analgesia without significant adverse effects . At higher doses, this compound can induce hypothermia and other toxic effects, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes and cofactors that modulate glutamate metabolism and NMDA receptor activity . The compound can influence metabolic flux and alter metabolite levels, particularly those associated with excitatory neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier and accumulate in the central nervous system, where it exerts its effects on NMDA receptors . The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is primarily localized at the synaptic sites of neurons, where it interacts with NMDA receptors . The compound’s activity and function are influenced by its subcellular localization, with targeting signals and post-translational modifications directing it to specific compartments or organelles . This localization is crucial for its role in modulating synaptic transmission and neuronal function .

准备方法

The synthesis of decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid involves several steps. One common method includes the preparation of decahydro-6-isoquinolone derivatives, which serve as initial building blocks . These derivatives undergo further reactions to introduce the phosphonomethyl and carboxylic acid groups. Industrial production methods often involve high-temperature reactions and the use of specific catalysts to ensure high yield and purity .

化学反应分析

LY 235959 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.

Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

相似化合物的比较

Similar compounds include:

N-(Phosphonomethyl)iminodiacetic acid: Known for its use as a herbicide intermediate.

Adefovir, Tenofovir, and Cidofovir: These are acyclic nucleoside phosphonates used as antiviral agents. LY 235959 is unique due to its specific action on the N-methyl-D-aspartate receptor, which is not a common target for most phosphonates.

生物活性

LY 235959 is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily known for its role in modulating glutamatergic neurotransmission. This compound has garnered attention for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy and Parkinson's disease. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

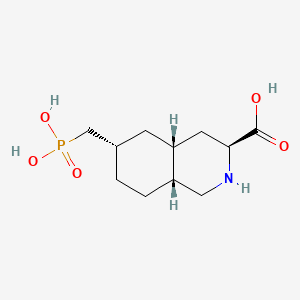

- Chemical Name : [3S-(3α,4aα,6β,8aα)]-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid

- Molecular Formula : C₁₁H₂₀NO₅P

- CAS Registry Number : 137433-06-8

This compound functions by competitively inhibiting NMDA receptors, which are critical for synaptic plasticity and memory function. This antagonism prevents excessive calcium influx into neurons, thereby reducing excitotoxicity associated with various neurodegenerative conditions .

Biological Activity

- Anticonvulsant Effects :

-

Behavioral Studies :

- In research involving methamphetamine-induced behavioral sensitization, this compound was found to attenuate the development phase of sensitization through modulation of the PP2A/B-AKT signaling pathway in the dorsal striatum of mice. Specifically, lower doses (0.33 mg/kg) increased locomotor activity, while higher doses (1.0 and 3.0 mg/kg) reduced behavioral sensitization .

- Pain Modulation :

Study on Morphine Interaction

A study conducted by Borowicz et al. demonstrated that this compound enhances the analgesic and hypothermic effects of morphine in both naive and tolerant mice. This finding supports the hypothesis that NMDA receptor antagonists can potentiate opioid effects, which may have implications for pain management strategies .

Neurostimulation Research

Research published in Neuromodulation explored the effects of cortical neurostimulation combined with NMDA receptor activation in chronic neuropathic pain models. The study indicated that this compound could modulate glutamatergic neurotransmission effectively, providing insights into non-pharmacological treatment options for chronic pain .

Summary of Findings

| Study Focus | Key Findings | Reference |

|---|---|---|

| Anticonvulsant Efficacy | Enhances efficacy of antiepileptics | Borowicz et al., 1996 |

| Behavioral Sensitization | Attenuates METH-induced sensitization | Liang et al., 2022 |

| Pain Modulation | Decreases baroreflex activity during stress | Medeiros et al., 2024 |

| Opioid Interaction | Enhances morphine's analgesic effects | Borowicz et al., 1997 |

属性

IUPAC Name |

(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIRHCNEGQQBOY-QEYWKRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929264, DTXSID101336227 | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137433-06-8, 136109-04-1 | |

| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 274614 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 235959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY 274614 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY 235959 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-235959 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。